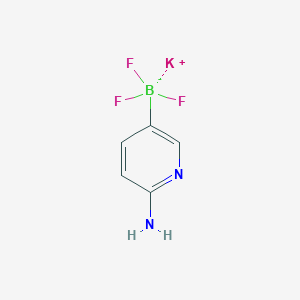
Potassium (6-aminopyridin-3-yl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (6-aminopyridin-3-yl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions. Its unique structure, which includes a trifluoroborate group attached to a 6-aminopyridin-3-yl moiety, allows it to participate in a wide range of synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium (6-aminopyridin-3-yl)trifluoroborate typically involves the reaction of 6-aminopyridine with boron trifluoride etherate in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient large-scale production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions: Potassium (6-aminopyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Catalysts: Palladium catalysts are often used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used to carry out oxidation and reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are biaryl compounds.
科学的研究の応用
Potassium (6-aminopyridin-3-yl)trifluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs and therapeutic agents due to its ability to form stable and diverse chemical structures.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of potassium (6-aminopyridin-3-yl)trifluoroborate in chemical reactions involves the activation of the trifluoroborate group, which acts as a nucleophile or electrophile depending on the reaction conditions. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and catalysts used.
類似化合物との比較
- Potassium (pyridin-3-yl)trifluoroborate
- Potassium quinoline-6-trifluoroborate
- Potassium (6-bromopyridin-3-yl)trifluoroborate
Comparison: Potassium (6-aminopyridin-3-yl)trifluoroborate is unique due to the presence of the amino group on the pyridine ring, which enhances its reactivity and allows for additional functionalization. Compared to other similar compounds, it offers greater versatility in synthetic applications and can participate in a wider range of chemical reactions. Its stability and ease of handling also make it a preferred choice for many researchers.
特性
分子式 |
C5H5BF3KN2 |
|---|---|
分子量 |
200.01 g/mol |
IUPAC名 |
potassium;(6-aminopyridin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H5BF3N2.K/c7-6(8,9)4-1-2-5(10)11-3-4;/h1-3H,(H2,10,11);/q-1;+1 |
InChIキー |
YSMTVAZTEMJHBW-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CN=C(C=C1)N)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















